isobutyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isobutyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core with a 5-phenyl substituent, a 3-oxo group, and an isobutyl ester at position 4. Its structure is characterized by a puckered pyrimidine ring and planar aromatic systems, stabilized by intramolecular hydrogen bonding and π-π interactions . This compound belongs to the thiazolo[3,2-a]pyrimidine family, which is notable for diverse pharmacological activities, including anti-inflammatory and antimicrobial properties .
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-methylpropyl 2,7-dimethyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N2O3S/c1-11(2)10-24-18(23)15-12(3)20-19-21(17(22)13(4)25-19)16(15)14-8-6-5-7-9-14/h5-9,11,13,16H,10H2,1-4H3 |
InChI Key |
HGLRNHIMODHMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate thioamide and β-ketoester precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Effects : It has been shown to inhibit enzymes involved in inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest its potential to modulate cell proliferation by interacting with specific molecular targets associated with cancer progression.
Applications in Pharmaceuticals
The compound serves as a valuable intermediate in the synthesis of more complex molecules used in drug development. Its unique structure allows for:
- Design of New Therapeutics : The ability to modify its structure can lead to the development of novel drugs targeting specific diseases.
- Molecular Docking Studies : These studies have shown promising binding affinities with various biological targets, indicating potential efficacy as a therapeutic agent.
Agrochemical Applications
In agrochemicals, isobutyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be utilized for:
- Pesticide Development : Its biological activity may be harnessed to create new pesticides that target specific pests while minimizing environmental impact.
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory properties of the compound demonstrated its ability to inhibit cyclooxygenase (COX) enzymes effectively. The results indicated a significant reduction in inflammatory markers in vitro.
Case Study 2: Anticancer Potential
Another research effort focused on the anticancer effects of this compound revealed that it could induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival.
Mechanism of Action
The mechanism of action of isobutyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key Structural Features:
- Core Heterocycle : All analogs share the thiazolo[3,2-a]pyrimidine scaffold, but substituents at positions 2, 5, 6, and 7 vary significantly.
- Puckering : The pyrimidine ring in the isobutyl derivative is expected to adopt a flattened boat conformation (deviation ~0.2 Å from planarity), similar to ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Dihedral Angles : The fused thiazolo-pyrimidine system forms dihedral angles of ~80° with aromatic substituents (e.g., phenyl or bromophenyl groups), as observed in ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
Table 1: Crystallographic Parameters of Selected Analogs
Physicochemical and Pharmacological Properties
- Hydrogen Bonding : Analogous compounds exhibit intermolecular C—H···O bonds, forming chains or dimers that influence crystallinity and stability . For example, the 2,4,6-trimethoxybenzylidene derivative forms bifurcated hydrogen bonds along the c-axis .
- Bioactivity : Thiazolo[3,2-a]pyrimidines with electron-withdrawing groups (e.g., bromophenyl) show enhanced antimicrobial activity, while hydroxyl or methoxy substituents may modulate anti-inflammatory effects .
Research Findings and Gaps
Crystallographic Data: Full structural elucidation of the isobutyl derivative is pending. Existing data for ethyl analogs suggest monoclinic systems with P2₁/n symmetry .
Biological Studies: No direct pharmacological data exist for the isobutyl compound, but related analogs exhibit IC₅₀ values in the μM range against bacterial strains .
Computational Insights : Molecular docking studies predict strong binding to bacterial dihydrofolate reductase, a common target for thiazolo[3,2-a]pyrimidines .
Biological Activity
Isobutyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. Its unique structure includes a thiazole ring fused to a pyrimidine ring, which is further substituted with isobutyl and phenyl groups. This structural composition endows the compound with diverse biological activities, making it an area of interest for pharmaceutical and agrochemical applications.
The compound can be characterized by its molecular formula and its molecular weight of approximately 306.38 g/mol. The presence of various functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. It has been shown to exhibit:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to potential anti-inflammatory effects .
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines by modulating pathways related to cell proliferation and survival.
Antiinflammatory Activity
In vitro studies have demonstrated that derivatives of thiazolopyrimidine compounds exhibit significant inhibition of COX enzymes. For instance:
- IC50 Values : Some derivatives showed IC50 values as low as 0.15 µM against 5-lipoxygenase (5-LOX), indicating potent anti-inflammatory properties that surpass common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Anticancer Activity
Research indicates that this compound can affect various cancer cell lines:
- Cell Lines Tested : Studies have evaluated its effects on human tumor cells such as HepG2 (liver cancer), MCF7 (breast cancer), and others.
- Mechanism : The compound's ability to interfere with cell cycle progression and induce apoptosis has been observed in several studies .
Case Studies
Synthesis and Industrial Application
The synthesis of this compound typically involves multi-step organic reactions:
- Cyclization : The reaction often includes cyclization of thioamide and β-ketoester precursors under controlled conditions.
- Optimization : Industrial production may utilize continuous flow reactors for enhanced efficiency and scalability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
